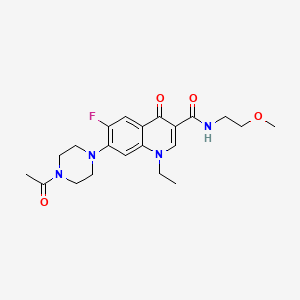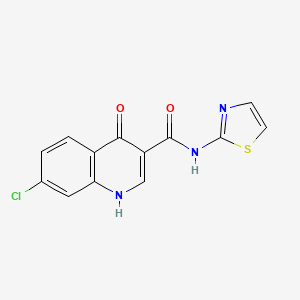![molecular formula C23H24ClN3O4 B10995886 4-({4-[(2-Chlorophenyl)carbonyl]piperazin-1-yl}carbonyl)-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B10995886.png)
4-({4-[(2-Chlorophenyl)carbonyl]piperazin-1-yl}carbonyl)-1-(4-methoxyphenyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({4-[(2-Chlorophenyl)carbonyl]piperazin-1-yl}carbonyl)-1-(4-methoxyphenyl)pyrrolidin-2-one is a complex organic compound that features a pyrrolidine ring, a piperazine ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({4-[(2-Chlorophenyl)carbonyl]piperazin-1-yl}carbonyl)-1-(4-methoxyphenyl)pyrrolidin-2-one typically involves multiple steps, starting with the preparation of the pyrrolidine and piperazine rings. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Formation of the Piperazine Ring: Piperazine derivatives are often synthesized through nucleophilic substitution reactions.
Coupling Reactions: The pyrrolidine and piperazine rings are coupled together using reagents such as coupling agents (e.g., EDC, DCC) under controlled conditions.
Functional Group Modifications: Introduction of the 2-chlorophenyl and 4-methoxyphenyl groups through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophiles such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Introduction of halogens or nitro groups on the aromatic rings.
Scientific Research Applications
4-({4-[(2-Chlorophenyl)carbonyl]piperazin-1-yl}carbonyl)-1-(4-methoxyphenyl)pyrrolidin-2-one has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for designing new drugs with potential therapeutic effects.
Biological Studies: Investigated for its interactions with biological targets, such as enzymes and receptors.
Pharmacological Research: Studied for its potential effects on various physiological processes and disease models.
Industrial Applications: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-({4-[(2-Chlorophenyl)carbonyl]piperazin-1-yl}carbonyl)-1-(4-methoxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings but different substituents.
Piperazine Derivatives: Compounds with piperazine rings and various functional groups.
Aromatic Substituted Compounds: Compounds with similar aromatic rings and substituents.
Uniqueness
4-({4-[(2-Chlorophenyl)carbonyl]piperazin-1-yl}carbonyl)-1-(4-methoxyphenyl)pyrrolidin-2-one is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H24ClN3O4 |
|---|---|
Molecular Weight |
441.9 g/mol |
IUPAC Name |
4-[4-(2-chlorobenzoyl)piperazine-1-carbonyl]-1-(4-methoxyphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C23H24ClN3O4/c1-31-18-8-6-17(7-9-18)27-15-16(14-21(27)28)22(29)25-10-12-26(13-11-25)23(30)19-4-2-3-5-20(19)24/h2-9,16H,10-15H2,1H3 |
InChI Key |
SSWLPMCMSBGYJM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CCN(CC3)C(=O)C4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{[3-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoyl]amino}-2-fluoro-N,N-dimethylbenzamide](/img/structure/B10995808.png)
![N-(2-methoxypyridin-3-yl)-2-[(1-methyl-1H-indol-4-yl)oxy]acetamide](/img/structure/B10995810.png)
![3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(3-methylpyridin-2-yl)propanamide](/img/structure/B10995811.png)
![N-[3-(6-Fluoro-1H-indol-1-YL)propyl]-4-{[1,2,4]triazolo[4,3-A]pyridin-3-YL}butanamide](/img/structure/B10995819.png)
![2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B10995826.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-5,6-dimethoxy-1H-indole-2-carboxamide](/img/structure/B10995830.png)
![N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetamide](/img/structure/B10995833.png)
![N-[2-(2-ethyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-4-carboxamide](/img/structure/B10995837.png)
![1-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-3-phenylpropan-1-one](/img/structure/B10995840.png)
![N-(1-methyl-1H-indol-4-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B10995861.png)
![methyl N-({4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}carbonyl)-L-valinate](/img/structure/B10995863.png)


![N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B10995870.png)
